molecular formula C15H10ClN5OS B11113809 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11113809
M. Wt: 343.8 g/mol
InChI Key: WHSKADDWFNTUOG-UHFFFAOYSA-N
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridyl sulfanyl acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridyl sulfanyl intermediate. The key steps include:

    Formation of the Pyridyl Sulfanyl Intermediate: This step involves the reaction of 2-chloropyridine with thiourea to form the pyridyl sulfanyl compound.

    Introduction of the Amino and Dicyano Groups: The intermediate is then reacted with cyanogen bromide and ammonia to introduce the amino and dicyano groups at the 3 and 5 positions of the pyridine ring.

    Acetamide Formation: Finally, the compound is reacted with 4-chlorophenyl acetic acid under acidic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzyme Active Sites: The amino and dicyano groups allow it to form strong interactions with enzyme active sites, potentially inhibiting their activity.

    Modulate Signal Transduction Pathways: By interacting with key proteins involved in signal transduction, the compound can modulate cellular responses, leading to therapeutic effects.

    Induce Apoptosis: In cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE
  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)ACETAMIDE

Uniqueness

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and may contribute to its specific therapeutic effects.

Properties

Molecular Formula

C15H10ClN5OS

Molecular Weight

343.8 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C15H10ClN5OS/c16-11-1-3-12(4-2-11)20-13(22)8-23-15-10(7-18)5-9(6-17)14(19)21-15/h1-5H,8H2,(H2,19,21)(H,20,22)

InChI Key

WHSKADDWFNTUOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)Cl

Origin of Product

United States

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